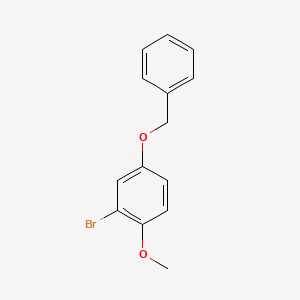

4-(Benzyloxy)-2-bromoanisole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “4-(Benzyloxy)-2-bromoanisole” has been reported in the literature. For instance, the synthesis of Schiff base ligands derived from 4-(benzyloxy)-2-hydroxybenzaldehyde has been described . The process involves a condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis of Neurotrophic Compounds

“4-(Benzyloxy)-2-bromoanisole” has been utilized in the synthesis of neurotrophic compounds . These compounds are crucial for the development and function of neurons. For instance, it has been used in the first enantioselective total synthesis of a neurotrophic compound known as (-)-talaumidin .

Intermediate for Bazedoxifene Acetate

This chemical serves as an intermediate in the preparation of Bazedoxifene acetate . Bazedoxifene acetate is a selective estrogen receptor modulator (SERM) used in hormone therapy for postmenopausal women. It plays a significant role in the pharmaceutical industry for developing treatments related to estrogen-receptor-related conditions.

Asymmetric Synthesis

The compound is involved in asymmetric synthesis processes. Asymmetric synthesis is a critical aspect of creating chiral molecules, which are essential in producing pharmaceuticals that are more effective and have fewer side effects.

Catalysis

“4-(Benzyloxy)-2-bromoanisole” is also used in catalysis . Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process, and they are vital in various industrial and research applications.

Chiral Building Blocks

It acts as a chiral building block in the synthesis of biologically active compounds. Chiral building blocks are fundamental components in the construction of complex molecules used in drugs and other therapeutic agents.

Depigmenting Agent

Another application is its use as a depigmenting agent . Depigmenting agents are used in cosmetic and dermatological treatments to lighten skin and reduce the appearance of blemishes and uneven skin tone.

Dyeing Polyester Fiber

The compound is utilized in the dyeing of polyester fiber . This application is significant in the textile industry, where the compound’s properties help in achieving the desired coloration and fastness on polyester materials.

Rubber Industry

Lastly, “4-(Benzyloxy)-2-bromoanisole” finds its application in the rubber industry . It can be used in the production and processing of rubber, affecting the properties of the final product.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

A related compound, n-[4-(benzyloxy)phenyl]glycinamide, has been found to target leukotriene a-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .

Mode of Action

Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially influencing its interaction with its targets.

Biochemical Pathways

Benzylic compounds can influence various biochemical processes, such as oxidation and reduction reactions . These reactions can affect the function of enzymes, proteins, and other biomolecules, leading to downstream effects on cellular processes.

Result of Action

Benzylic compounds are known to undergo various reactions that can lead to changes in their structure and properties . These changes can potentially influence the compound’s interaction with its targets, leading to alterations in cellular processes.

Action Environment

The action, efficacy, and stability of 4-(Benzyloxy)-2-bromoanisole can be influenced by various environmental factors. For instance, the presence of certain catalysts can facilitate reactions involving benzylic compounds . Additionally, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

2-bromo-1-methoxy-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKJUKBATSWDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508217 | |

| Record name | 4-(Benzyloxy)-2-bromo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-2-bromoanisole | |

CAS RN |

79352-65-1 | |

| Record name | 4-(Benzyloxy)-2-bromo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

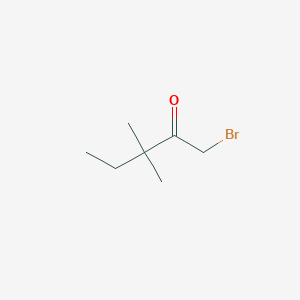

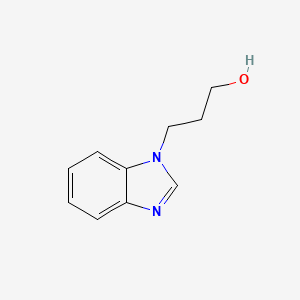

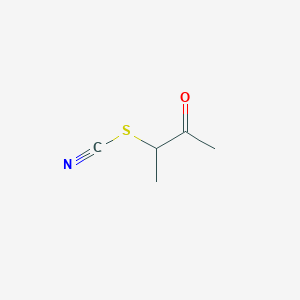

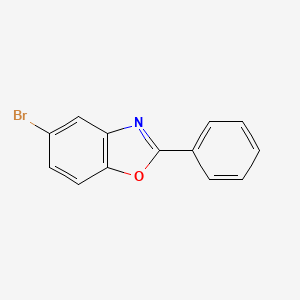

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetic acid](/img/structure/B1281462.png)

![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)

![2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1281487.png)

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)